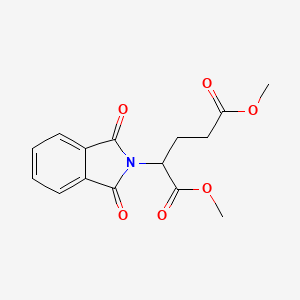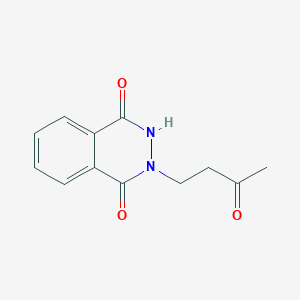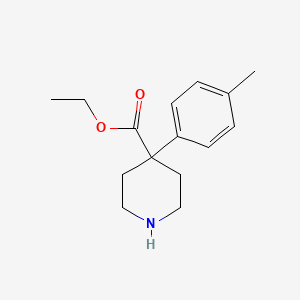![molecular formula C7H9Br2N3O B8763966 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into the active sites of target enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and applications.
Uniqueness
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is unique due to its specific amino substitution and hydrobromide salt form. These features enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H9Br2N3O |
|---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C7H7N3O.2BrH/c8-5-1-4-2-6(11)10-7(4)9-3-5;;/h1,3H,2,8H2,(H,9,10,11);2*1H |
InChI Key |
LFEZOWXTISKONC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















